molecular formula C19H15N3O2S2 B2602877 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-83-2

9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2602877
CAS No.: 478246-83-2
M. Wt: 381.47
InChI Key: AXDAEUOSQHVEEH-UHFFFAOYSA-N
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Description

9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine (CAS: 478246-83-2) is a sulfur-containing heterocyclic compound with the molecular formula C₁₉H₁₅N₃O₂S₂ and a molecular weight of 381.48 g/mol . Its structure features a thiochromeno[4,3-d]pyrimidine core, where a sulfur atom replaces the oxygen in the chromene ring system. The 3-nitrobenzylsulfanyl substituent at position 2 introduces electron-withdrawing and lipophilic properties, while the methyl group at position 9 enhances steric bulk.

Properties

IUPAC Name

9-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-5-6-17-16(7-12)18-14(11-25-17)9-20-19(21-18)26-10-13-3-2-4-15(8-13)22(23)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAEUOSQHVEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thiochromene and pyrimidine precursors. The key steps include:

Chemical Reactions Analysis

9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine exhibit various biological activities:

  • Anticancer Properties :
    • Compounds with thiochromeno and pyrimidine moieties have shown promise as anticancer agents. For instance, derivatives have been studied for their ability to inhibit cancer cell proliferation in various types of cancer, including breast cancer and melanoma .
    • The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt/mTOR pathway .
  • Antimicrobial Activity :
    • The compound has demonstrated efficacy against a range of pathogens, including those resistant to conventional antibiotics. This includes activity against Gram-positive and Gram-negative bacteria as well as fungi .
    • The presence of the nitro group is often linked to enhanced antibacterial properties, making these compounds valuable in the fight against drug-resistant infections.
  • Antioxidant Effects :
    • Thiochromeno derivatives have been reported to possess significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment Trials :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotic therapies .

Mechanism of Action

The mechanism of action of 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA or proteins, leading to inhibition of their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 3-nitrobenzylsulfanyl group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., hydrazinyl in ). This aligns with chromatographic log kₙ values in related pyrimidines, where nitro groups enhance retention on C-18 columns .

Electronic Properties :

  • Theoretical studies on pyrimidine analogs (e.g., HOMO-LUMO gaps of 1.437 kcal/mol ) suggest that the nitro group in the target compound may stabilize the LUMO, enhancing electrophilicity and reactivity toward nucleophilic targets like kinase ATP-binding pockets.

Biological Activity Trends: Analogs lacking NH groups (e.g., methylsulfonyl derivatives in ) show reduced kinase inhibition due to the absence of hydrogen-bond donors critical for ATP-binding site interactions. The target compound’s 3-nitrobenzylsulfanyl group may similarly limit kinase affinity compared to NH-containing derivatives. The piperidinophenyl analog demonstrates computational drug-likeness, suggesting that bulky aromatic substituents may improve bioavailability relative to the nitrobenzyl group.

Comparison with Pyrazolo[4,3-d]Pyrimidines

  • N-1 vs. N-2 Substitution: N-1-substituted pyrazolo[4,3-d]pyrimidines exhibit lower total energy and higher stability than N-2 isomers . For the target compound, the thiochromeno core’s rigidity may mitigate such positional effects.
  • Biological Performance: Pyrazolo derivatives with NH groups (e.g., 5-aminopyrrolo[4,3-e][1,2,4]triazines) show Abl kinase inhibition at micromolar concentrations, whereas methylsulfonyl analogs lack activity . This highlights the critical role of NH groups in kinase binding—a feature absent in the target compound.

Crystallographic and Computational Insights

  • Crystal Packing : Sulfanyl-containing analogs (e.g., ) form intramolecular N–H⋯N and S–H⋯O bonds, stabilizing planar conformations. The nitro group in the target compound may disrupt such interactions, reducing crystallinity.
  • DFT Calculations: The narrow HOMO-LUMO gap (~1.437 kcal/mol) in related compounds suggests similar reactivity across analogs, but the nitro group’s electron-withdrawing nature may polarize the thiochromeno core, altering charge distribution at key atoms (e.g., sulfur and nitrogen).

Biological Activity

9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine (CAS: 478246-83-2) is a synthetic compound that belongs to the class of thiochromeno-pyrimidines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula: C19H15N3O2S2
  • Molar Mass: 381.47 g/mol
  • Structure: The compound features a thiochromeno-pyrimidine core with a nitrobenzyl sulfanyl substituent, which is critical for its biological activity.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, have shown significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death. Research indicates that such compounds can effectively target both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

2. Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit key inflammatory mediators. Studies have demonstrated that nitro derivatives can modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which play pivotal roles in inflammatory processes . This modulation can lead to decreased production of pro-inflammatory cytokines like TNF-α and IL-1β, suggesting therapeutic potential in treating inflammatory diseases.

3. Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Nitro aromatic compounds are known to be activated under hypoxic conditions typical of tumor microenvironments, which enhances their cytotoxic effects on cancer cells. This compound has been shown to induce apoptosis in cultured human tumor cells at submicromolar concentrations . The structural modifications associated with this compound may enhance its efficacy as an anticancer agent.

Case Studies

Recent studies have highlighted the biological effects of similar thiochromeno-pyrimidine derivatives:

  • Study on Antimicrobial Efficacy: A comparative study evaluated various nitro derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that derivatives with similar structural motifs exhibited potent antimicrobial activity .
  • Anti-inflammatory Mechanisms: Research focusing on nitro fatty acids indicated that these compounds could significantly alter cellular signaling pathways involved in inflammation, supporting the hypothesis that nitro-substituted compounds like this compound may exert similar effects .

Data Table: Biological Activities of this compound

Activity Type Mechanism Research Findings
AntimicrobialReduction of nitro group leads to DNA damageEffective against Gram-positive and negative bacteria
Anti-inflammatoryInhibition of iNOS and COX enzymesReduces TNF-α and IL-1β production
AntitumorActivation under hypoxia induces apoptosis in tumor cellsInduces cell death at submicromolar concentrations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of thiochromeno[4,3-d]pyrimidine derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclocondensation of thiourea with substituted coumarins or chromenones in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) . Key steps include:

  • Thiocyclization : Reacting 4-hydroxycoumarin derivatives with thiourea under acidic conditions to form the pyrimidine ring.
  • Functionalization : Introducing the 3-nitrobenzylsulfanyl group via nucleophilic substitution or thiol-alkylation reactions .
  • Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling temperature (reflux in ethanol or DMF) and stoichiometric ratios (e.g., 1:1.2 for coumarin:thiourea) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitrobenzylsulfanyl moiety shows aromatic protons (δ 7.5–8.5 ppm) and a singlet for the methyl group (δ 2.5–3.0 ppm). The thiochromeno scaffold exhibits distinct deshielded protons (e.g., H-5 at δ 6.8–7.2 ppm) .
  • IR : Key peaks include ν(S-H) at ~2550 cm⁻¹ (if unreacted thiols persist) and ν(NO₂) at 1520–1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₉H₁₄N₄O₂S₂). Fragmentation patterns confirm loss of NO₂ (46 Da) or the benzylsulfanyl group .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol-DMF (1:3) or ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) separates polar byproducts .
  • Yield Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) ensures purity >95% .

Advanced Research Questions

Q. How can computational studies predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer :

  • Physicochemical Properties : Use tools like SwissADME to calculate logP (~3.5), topological polar surface area (TPSA ~90 Ų), and Lipinski’s rule compliance .
  • Docking Studies : Molecular docking (AutoDock Vina) against targets like DHFR or kinases assesses binding affinity. For example, nitro groups may form hydrogen bonds with active-site residues .
  • MD Simulations : Assess stability in aqueous environments (GROMACS) by tracking RMSD (<2 Å over 50 ns) .

Q. What strategies resolve contradictions in reported biological activity data for thiochromeno-pyrimidine analogs?

  • Methodological Answer :

  • Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., MCF-7 vs. HepG2) .
  • Data Normalization : Use positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals.
  • Meta-Analysis : Compare SAR trends; e.g., nitro groups enhance antiproliferative activity but reduce solubility .

Q. How does X-ray crystallography validate the molecular conformation of this compound?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines anisotropic displacement parameters, achieving R₁ < 0.05. The nitro group’s dihedral angle (5–10° relative to the benzene ring) confirms planarity .
  • Validation : Check CIF files with PLATON for symmetry errors or missed hydrogen bonds .

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